molecular formula C14H22ClN B1499999 cis-N-Benzyl-4-methylcyclohexanamine CAS No. 128013-87-6

cis-N-Benzyl-4-methylcyclohexanamine

Cat. No.: B1499999
CAS No.: 128013-87-6
M. Wt: 239.78 g/mol
InChI Key: IJNCOKYVIASNSH-UHFFFAOYSA-N
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Description

cis-N-Benzyl-4-methylcyclohexanamine: is a chemical compound characterized by a benzyl group attached to the nitrogen atom of a cyclohexanamine ring, with a methyl group at the 4-position. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Reduction of N-Benzyl-4-methylcyclohexanone: This method involves the reduction of N-Benzyl-4-methylcyclohexanone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Amination of 4-Methylcyclohexanone: Another approach is the amination of 4-Methylcyclohexanone using benzylamine under reductive conditions, often employing catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding ketone, N-Benzyl-4-methylcyclohexanone, using oxidizing agents like chromyl chloride (CrO2Cl2) or potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can be used to produce the compound from its ketone precursor, as mentioned earlier.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride (CrO2Cl2), potassium permanganate (KMnO4).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles, depending on the desired functional group.

Major Products Formed:

  • Oxidation: N-Benzyl-4-methylcyclohexanone.

  • Reduction: this compound.

  • Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: cis-N-Benzyl-4-methylcyclohexanamine is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders. Industry: It is utilized in the manufacturing of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism by which cis-N-Benzyl-4-methylcyclohexanamine exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The specific pathways involved depend on the biological context, but generally, the compound may modulate signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

  • N-Benzylcyclohexanamine: Lacks the methyl group at the 4-position.

  • 4-Methylcyclohexanamine: Lacks the benzyl group.

  • N-Benzyl-4-methylcyclohexanol: Contains a hydroxyl group instead of the amine group.

Uniqueness: The presence of both the benzyl and methyl groups on the cyclohexanamine ring gives cis-N-Benzyl-4-methylcyclohexanamine its unique chemical properties and reactivity, distinguishing it from its similar counterparts.

Properties

IUPAC Name

N-benzyl-4-methylcyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13;/h2-6,12,14-15H,7-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNCOKYVIASNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660888
Record name N-Benzyl-4-methylcyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128013-87-6
Record name N-Benzyl-4-methylcyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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